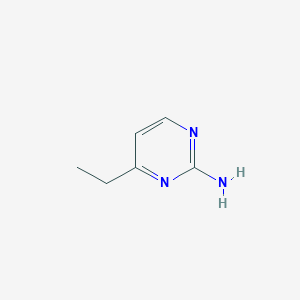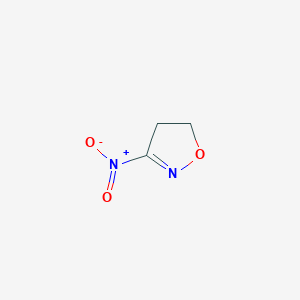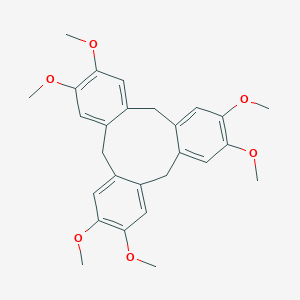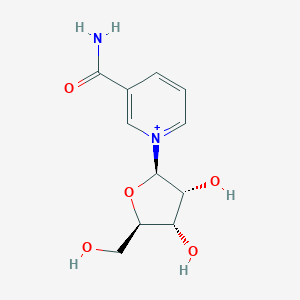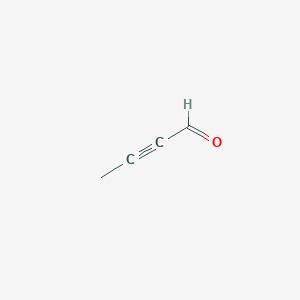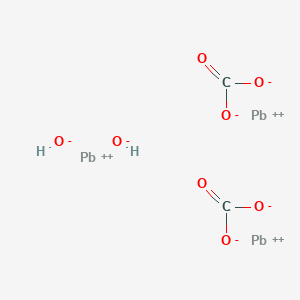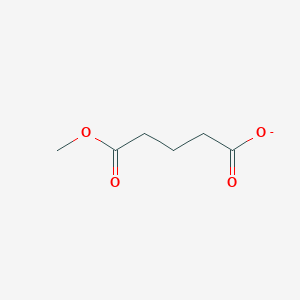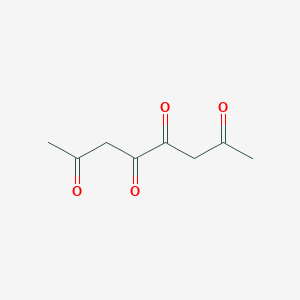
Ethyl p-ethoxycinnamate
描述
Ethyl p-ethoxycinnamate, also known as ethyl cinnamate, is an organic compound commonly used in the fragrance and flavor industries. It is a colorless liquid with a sweet, fruity odor and is found naturally in various plants, including cinnamon, strawberry, and kiwi. In recent years, researchers have become interested in the potential therapeutic applications of ethyl p-ethoxycinnamate due to its unique chemical properties.
作用机制
The mechanism of action of Ethyl p-ethoxycinnamate p-ethoxycinnamate is not yet fully understood. However, studies have suggested that it may work by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases.
生化和生理效应
Ethyl p-ethoxycinnamate has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the growth of certain bacteria and fungi, suggesting that it may be a useful antimicrobial agent. Additionally, it has been shown to reduce inflammation and oxidative stress in animal models, suggesting that it may have therapeutic potential for diseases such as arthritis and cancer.
实验室实验的优点和局限性
One of the advantages of using Ethyl p-ethoxycinnamate p-ethoxycinnamate in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, it has been shown to have low toxicity and is generally considered safe for use in humans. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, making it difficult to design experiments that specifically target its therapeutic effects.
未来方向
There are many potential future directions for the study of Ethyl p-ethoxycinnamate p-ethoxycinnamate. One area of interest is the development of new therapeutic applications for this compound. For example, researchers are currently exploring its potential as an anti-cancer agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in developing new methods for synthesizing Ethyl p-ethoxycinnamate p-ethoxycinnamate that are more efficient and environmentally friendly. Finally, researchers are also interested in gaining a better understanding of the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies.
合成方法
Ethyl p-ethoxycinnamate can be synthesized through the esterification of cinnamic acid with ethanol. This process involves the reaction of the carboxylic acid group of cinnamic acid with the hydroxyl group of ethanol, resulting in the formation of an ester bond and the release of a molecule of water.
科学研究应用
Ethyl p-ethoxycinnamate has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that this compound has anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the treatment of various diseases.
属性
IUPAC Name |
ethyl (E)-3-(4-ethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-15-12-8-5-11(6-9-12)7-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRWZVXVZIQXFI-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872860 | |
| Record name | Ethyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl p-ethoxycinnamate | |
CAS RN |
1504-69-4, 75332-46-6 | |
| Record name | Ethyl p-ethoxycinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC69124 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl p-ethoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



